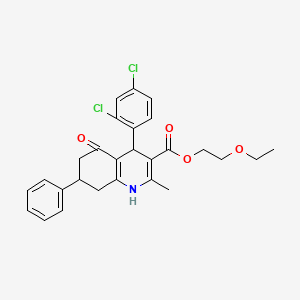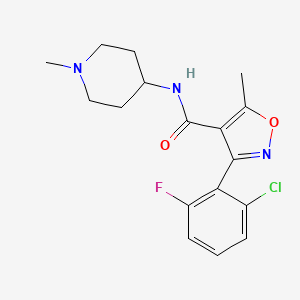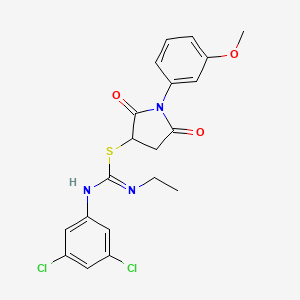![molecular formula C14H21ClN2O4 B5123947 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the transport of nucleosides across cell membranes. NBMPR has a unique chemical structure that allows it to selectively inhibit nucleoside transporters, making it a valuable tool for studying nucleoside transport in vitro and in vivo.
作用机制
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride works by binding to the nucleoside transporter and blocking its function. This prevents the uptake of nucleosides into cells, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has been shown to inhibit the growth of cancer cells by blocking nucleoside uptake, making it a potential cancer therapy.
Biochemical and Physiological Effects:
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a range of biochemical and physiological effects, depending on the cell type and the concentration of the compound used. Inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has also been shown to affect the metabolism of other compounds, such as adenosine, which can have additional effects on cellular processes.
实验室实验的优点和局限性
The main advantage of using 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for nucleoside transporters. This allows researchers to study the transport of nucleosides across cell membranes without affecting other cellular processes. However, the potency of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride can also be a limitation, as high concentrations of the compound can have non-specific effects on cellular processes.
未来方向
There are many possible future directions for research involving 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride. One area of interest is the development of new cancer therapies that target nucleoside transporters. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has shown promise as a cancer therapy in preclinical studies, and further research could lead to the development of new drugs that target nucleoside transporters. Additionally, research into the effects of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride on other cellular processes could lead to new insights into the role of nucleoside transporters in cellular metabolism.
合成方法
The synthesis of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride involves several steps, starting with the reaction of morpholine with butyl bromide to form 4-butylmorpholine. This intermediate is then reacted with 2-nitrophenol to form 4-[4-(2-nitrophenoxy)butyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride.
科学研究应用
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a wide range of applications in scientific research, particularly in the study of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the transport of nucleosides across cell membranes.
属性
IUPAC Name |
4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDITFOGDVCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)


![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)
